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Compound of Interest

Compound Name: 2-(Oxan-2-yl)morpholine

Cat. No.: B15324385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust strategy for the

stereoselective synthesis of chiral 2-(oxan-2-yl)morpholine. This valuable heterocyclic

scaffold holds significant potential in medicinal chemistry and drug development. The synthetic

approach detailed herein focuses on a modern and efficient method involving the asymmetric

hydrogenation of a key dehydromorpholine intermediate, a strategy that has proven effective

for a variety of 2-substituted morpholines.[1][2][3][4]

Synthetic Strategy Overview
The stereoselective synthesis of chiral 2-(oxan-2-yl)morpholine can be achieved through a

multi-step sequence. The overall strategy involves the construction of an achiral N-protected 2-

(oxan-2-yl)dehydromorpholine precursor, followed by a crucial asymmetric hydrogenation step

to introduce the desired chirality. The final step involves the removal of the protecting group to

yield the target compound.

The logical workflow for this synthesis is depicted below:
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Caption: Overall synthetic workflow for chiral 2-(Oxan-2-yl)morpholine.
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Experimental Protocols
Synthesis of (Oxan-2-yl)glyoxal
The synthesis of the key α-ketoaldehyde, (oxan-2-yl)glyoxal, can be accomplished in a two-

step sequence starting from commercially available oxane-2-carbaldehyde.

Step 1: Synthesis of 1-(Oxan-2-yl)ethane-1,2-diol

To a solution of oxane-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an

inert atmosphere at 0 °C, a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl

ether) is added dropwise.

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room

temperature and stirred for an additional 2 hours.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride.

The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers

are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure to afford the crude diol, which can be used in the next step without further

purification.

Step 2: Oxidation to (Oxan-2-yl)glyoxal

To a solution of the crude 1-(oxan-2-yl)ethane-1,2-diol (1.0 eq) in a mixture of acetonitrile,

carbon tetrachloride, and water (2:2:3), sodium periodate (2.5 eq) and a catalytic amount of

ruthenium(III) chloride hydrate (0.02 eq) are added.

The reaction mixture is stirred vigorously at room temperature for 12 hours.

The mixture is then diluted with diethyl ether and filtered through a pad of celite.

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate,

filtered, and concentrated under reduced pressure to yield (oxan-2-yl)glyoxal.

Synthesis of N-Boc-2-(oxan-2-yl)dehydromorpholine
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To a solution of (oxan-2-yl)glyoxal (1.0 eq) in dichloromethane (DCM) at 0 °C, a solution of

N-Boc-aminoethanol (1.05 eq) in DCM is added dropwise.

The reaction mixture is stirred at room temperature for 4 hours.

Anhydrous magnesium sulfate is added, and the mixture is stirred for an additional 30

minutes.

The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude

hemiaminal.

The crude hemiaminal is dissolved in toluene, and a catalytic amount of p-toluenesulfonic

acid is added.

The mixture is heated to reflux with a Dean-Stark apparatus for 6 hours to remove water.

After cooling to room temperature, the reaction mixture is washed with a saturated aqueous

solution of sodium bicarbonate and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography on silica gel to afford N-Boc-2-

(oxan-2-yl)dehydromorpholine.

Asymmetric Hydrogenation of N-Boc-2-(oxan-2-
yl)dehydromorpholine
This crucial step establishes the stereocenter at the C2 position of the morpholine ring. The use

of a chiral rhodium catalyst is paramount for achieving high enantioselectivity.[1][2][4]

In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and a chiral bisphosphine ligand

(e.g., (R)-SKP-Phos, 1.1 mol%) in degassed methanol is stirred for 30 minutes.

N-Boc-2-(oxan-2-yl)dehydromorpholine (1.0 eq) is added to the catalyst solution.

The resulting solution is transferred to an autoclave.
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The autoclave is purged with hydrogen gas and then pressurized to 50 atm.

The reaction is stirred at room temperature for 24 hours.

After carefully releasing the pressure, the solvent is removed under reduced pressure.

The residue is purified by column chromatography on silica gel to yield chiral N-Boc-2-(oxan-
2-yl)morpholine.

Deprotection to Chiral 2-(Oxan-2-yl)morpholine
To a solution of chiral N-Boc-2-(oxan-2-yl)morpholine (1.0 eq) in DCM, trifluoroacetic acid

(TFA, 10 eq) is added at 0 °C.

The reaction mixture is stirred at room temperature for 2 hours.

The solvent and excess TFA are removed under reduced pressure.

The residue is dissolved in water and basified with a 1 M solution of sodium hydroxide to pH

> 10.

The aqueous layer is extracted with DCM (3 x 30 mL).

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to afford the final product, chiral 2-(oxan-2-
yl)morpholine.

Quantitative Data
The following table summarizes the expected yields and enantiomeric excess (ee) for the key

asymmetric hydrogenation step, based on data reported for structurally analogous 2-

substituted dehydromorpholines.[3]
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Entry
2-
Substituent
(R)

Catalyst
System

Solvent Yield (%) ee (%)

1 Phenyl

[Rh(COD)₂]B

F₄ / (R)-SKP-

Phos

MeOH >99 99

2
4-

Fluorophenyl

[Rh(COD)₂]B

F₄ / (R)-SKP-

Phos

MeOH >99 98

3 2-Naphthyl

[Rh(COD)₂]B

F₄ / (R)-SKP-

Phos

MeOH >99 99

4 2-Thienyl

[Rh(COD)₂]B

F₄ / (R)-SKP-

Phos

MeOH >99 97

5
Oxan-2-yl

(Expected)

[Rh(COD)₂]B

F₄ / (R)-SKP-

Phos

MeOH >95 >95

Mechanistic Insights: The Catalytic Cycle
The asymmetric hydrogenation is believed to proceed through a catalytic cycle involving the

chiral rhodium complex. The key steps include oxidative addition of hydrogen, coordination of

the dehydromorpholine substrate, migratory insertion, and reductive elimination to release the

chiral product and regenerate the catalyst.
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Caption: Plausible catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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